molecular formula C16H15N3S B2740331 5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 332072-93-2

5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2740331
CAS No.: 332072-93-2
M. Wt: 281.38
InChI Key: SXHDEAZKUNROPB-UHFFFAOYSA-N
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Description

Historical Evolution of Triazole-Thiol Scaffolds in Heterocyclic Chemistry

The exploration of 1,2,4-triazole-3-thiol derivatives originated in the late 19th century with Bladin’s seminal identification of the triazole core in 1885. Early synthetic routes, such as the Pellizzari reaction (1893), enabled the condensation of amides and acyl hydrazides to form 3,5-diphenyl-1,2,4-triazole derivatives, laying the groundwork for modern heterocyclic synthesis. The mid-20th century saw accelerated interest in triazole-thiol systems due to their pharmacological potential, particularly as antimicrobial and antifungal agents.

A pivotal advancement emerged with the development of regioselective alkylation techniques in the 2010s, allowing precise functionalization at the triazole ring’s 3rd position. For instance, Eliazyan et al. demonstrated that S-alkylation of 1H-1,2,4-triazole-3-thiol with varied electrophiles produced derivatives with enhanced antibacterial surface activity. Parallel innovations in Suzuki-Miyaura coupling and Hantzsch reactions enabled the integration of aryl and heteroaryl groups at positions 4 and 5, as exemplified by the synthesis of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol.

Table 1: Milestones in Triazole-Thiol Derivative Development

Year Innovation Key Impact
1885 Bladin’s identification of triazole core Established structural foundation
1893 Pellizzari reaction Enabled early triazole synthesis
2010 Regioselective S-alkylation Precision functionalization methods
2024 Thiazole-triazole fluorophores Expanded optoelectronic applications

Significance of Substituent Positioning in 4,5-Diaryl-1,2,4-Triazole-3-Thiol Architectures

The pharmacological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are profoundly influenced by substituent placement, particularly at the 4th and 5th positions. Diaryl substitution introduces steric and electronic effects that modulate:

  • Planarity and conjugation : The 4-(4-methylphenyl) group enhances aromatic stacking interactions, while the 5-(3-methylphenyl) substituent induces torsional strain, reducing crystallinity and improving solubility.
  • Electron density distribution : Methyl groups at para positions (4-methylphenyl) donate electron density through inductive effects, stabilizing the thiolate anion and enhancing metal-chelation capacity.
  • Bioactivity modulation : Comparative studies show that 4,5-diaryl derivatives exhibit 2–3 fold higher antimicrobial activity compared to mono-aryl analogs, attributed to increased lipophilicity and membrane penetration.

Table 2: Electronic Effects of Substituents in 4,5-Diaryl-Triazole-Thiols

Substituent Position Electronic Contribution Biological Impact
4-(4-methylphenyl) Electron-donating (+I effect) Enhances antioxidant capacity
5-(3-methylphenyl) Moderate electron-withdrawing (-I) Improves urease inhibition
3-thiol Polarizable sulfur center Facilitates hydrogen bonding

The compound 5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol exemplifies these principles, combining meta- and para-methyl groups to balance solubility and target affinity. X-ray diffraction analyses of analogous structures reveal dihedral angles of 12–18° between the triazole core and aryl rings, preserving partial conjugation while allowing conformational flexibility. This structural duality enables adaptive binding in biological systems and tunable fluorescence in materials applications, as demonstrated in recent thiazole-triazole hybrids exhibiting solvatochromic emission.

Synthetic methodologies for such architectures typically involve:

  • Cyclocondensation of thiosemicarbazides with methyl-substituted benzaldehydes
  • Regioselective alkylation using 3- and 4-methylbenzyl halides
  • Post-functionalization via Suzuki coupling for advanced derivatives

Properties

IUPAC Name

3-(3-methylphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-11-6-8-14(9-7-11)19-15(17-18-16(19)20)13-5-3-4-12(2)10-13/h3-10H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHDEAZKUNROPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzaldehyde and 4-methylbenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction mixture is heated to promote cyclization, resulting in the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation under controlled conditions:

  • Disulfide formation : Treatment with hydrogen peroxide (H₂O₂) or iodine (I₂) in ethanol yields the corresponding disulfide dimer.
    Reaction :
    2 RSH +H2O2RSSR +2H2O2 \text{ RSH } + \text{H}_2\text{O}_2 \rightarrow \text{RSSR } + 2 \text{H}_2\text{O}

    • Yield : 78–85% under reflux for 4–6 hours .

  • Sulfonic acid formation : Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media convert the thiol to a sulfonic acid (-SO₃H) group.

Key Data :

Oxidizing AgentProductConditionsYield (%)
H₂O₂ (30%)DisulfideEthanol, reflux, 6h85
KMnO₄Sulfonic acidH₂SO₄, 80°C, 8h62

Reduction Reactions

The triazole ring and aromatic systems participate in reduction:

  • Triazole ring reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the triazole ring to a dihydrotriazole derivative.

  • Thiol reduction : Sodium borohydride (NaBH₄) selectively reduces the thiol group to a thiolate (-S⁻), facilitating further functionalization .

Experimental Conditions :

  • Catalytic hydrogenation : 60 psi H₂, 25°C, 12h → 70% yield of dihydrotriazole .

  • NaBH₄ reduction : Ethanol, 0°C, 2h → Quantitative conversion to thiolate .

Substitution Reactions

Electrophilic substitution occurs on the aromatic rings:

  • Nitration : Nitrating mixture (HNO₃/H₂SO₄) introduces nitro (-NO₂) groups at the para position of the 3-methylphenyl ring.

  • Halogenation : Bromine (Br₂) in acetic acid adds bromine atoms to the 4-methylphenyl ring, confirmed by NMR .

Regioselectivity :

  • Nitration favors the 3-methylphenyl ring due to steric and electronic effects.

  • Halogenation occurs at the ortho/para positions relative to the methyl group .

Alkylation and Acylation

The thiol group reacts with alkyl halides or acyl chlorides:

  • S-Alkylation : Treatment with methyl iodide (CH₃I) in basic media (NaOH/EtOH) produces the methylthioether derivative .
    Reaction :
    RSH +CH3RSCH3+HI\text{RSH } + \text{CH}_3\text{I } \rightarrow \text{RSCH}_3 + \text{HI}

    • Yield : 92% after 3h at 25°C .

  • Acylation : Benzoyl chloride (PhCOCl) in pyridine forms the thioester (RSCOPh) .

Comparative Reactivity :

ReagentProductReaction TimeYield (%)
CH₃IMethylthioether3h92
PhCOClThioester6h88

Complexation and Coordination Chemistry

The thiol group acts as a ligand for metal ions:

  • Silver (Ag⁺) complexes : Forms stable Ag-S bonds, characterized by X-ray crystallography.

  • Anticorrosion activity : Self-assembled monolayers (SAMs) on steel surfaces via Fe-S coordination, reducing corrosion rates by 89% in H₂SO₄.

Electrochemical Data :

SubstrateInhibition Efficiency (%)Potential (mV)
Mild steel89-450

Biological Activity Modulation

Structural modifications enhance pharmacological properties:

  • Antimicrobial derivatives : Alkylation with chloromethylpyridine improves activity against Candida albicans (MIC = 6.25 µg/mL).

  • Anticancer analogs : Introduction of nitro groups increases cytotoxicity against IGR39 melanoma cells (IC₅₀ = 8.2 µM) .

Structure-Activity Relationship (SAR) :

DerivativeBioactivityIC₅₀/MIC
Parent compoundModerate antifungal12.5 µg/mL
Nitro-substitutedEnhanced cytotoxicity8.2 µM

Degradation and Stability

  • Photodegradation : UV irradiation (254 nm) in aqueous solution leads to cleavage of the triazole ring, forming sulfonic acid and aniline derivatives .

  • Thermal stability : Decomposes at 280°C (TGA data), releasing SO₂ and NH₃.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Research has demonstrated that derivatives of triazoles exhibit substantial antimicrobial properties. For instance, studies indicate that compounds similar to 5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol show effectiveness against various bacterial strains and fungi. A comparative analysis of triazole derivatives revealed that certain modifications enhance their antibacterial efficacy compared to standard treatments like ciprofloxacin and fluconazole .

2. Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For example, a series of N-substituted 1,2,4-triazole derivatives were synthesized and evaluated for their anti-proliferative effects against cancer cell lines. One compound demonstrated an IC50 value of 13.004 µg/mL against HepG2 cells, indicating promising anticancer activity . The structural modifications in triazoles can significantly influence their biological activity.

Agricultural Applications

1. Plant Protection Products
Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The compound under discussion can serve as a precursor for developing new agrochemicals aimed at protecting crops from fungal diseases. The synthesis of such compounds often involves microwave-assisted methods that enhance yield and reduce synthesis time .

Materials Science Applications

1. Coordination Compounds
The thiol group in this compound allows for coordination with various metal ions, leading to the formation of metal complexes. These complexes can exhibit unique electronic properties and are explored for applications in catalysis and sensor technology .

Data Table: Summary of Biological Activities

Activity Type Compound IC50 Value (µg/mL) Reference
Antibacterial5-(3-methylphenyl)-4-(4-methylphenyl)-triazole12.5
AntifungalSimilar triazole derivative15.0
Anticancer (HepG2)N-substituted triazole derivative13.004

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives showed that compounds with specific substitutions exhibited enhanced antimicrobial activity compared to conventional drugs. The research involved synthesizing multiple derivatives and testing them against a panel of microbial strains.

Case Study 2: Synthesis Techniques
The synthesis of 5-(3-methylphenyl)-4-(4-methylphenyl)-triazole was optimized using ultrasound-assisted methods, demonstrating improved yields (75–89%) compared to traditional heating methods. This technique not only reduces reaction time but also enhances the purity of the final product .

Mechanism of Action

The mechanism of action of 5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity or protein function. The phenyl groups may also interact with hydrophobic pockets in proteins, influencing binding affinity and specificity. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function.

Comparison with Similar Compounds

5-(4-Chlorophenyl)-4-(3-Methylphenyl)-4H-1,2,4-Triazole-3-Thiol

  • Structural Difference : The 4-chlorophenyl group replaces the 4-methylphenyl group in the target compound.
  • This compound may exhibit stronger hydrogen-bonding capabilities compared to the methyl-substituted derivative, affecting solubility and binding affinity .

Yucasin (5-(4-Chlorophenyl)-4H-1,2,4-Triazole-3-Thiol)

  • Structural Difference : Lacks the 4-methylphenyl group, featuring only a single 4-chlorophenyl substituent.
  • Impact: As an auxin biosynthesis inhibitor, Yucasin’s simpler structure allows for efficient penetration into plant tissues.

5-[4-(Methylthio)Benzyl]-4H-1,2,4-Triazole-3-Thiol (TRD)

  • Structural Difference : Incorporates a methylthio (-SCH₃) group on the benzyl substituent.
  • Impact : The sulfur atom in TRD enhances corrosion inhibition efficiency for zinc in acidic media by forming stable chelates with metal surfaces. The target compound’s methyl groups may offer weaker adsorption but better environmental stability .

4-(4-Methoxyphenyl)-5-Phenyl-4H-1,2,4-Triazole-3-Thiol

  • Structural Difference : Methoxy (-OCH₃) substituent on the phenyl ring.
  • However, reduced lipophilicity compared to methyl groups may limit membrane permeability .

5-(5-Methyl-1H-Pyrazol-3-yl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol

  • Structural Difference : Pyrazole ring replaces one phenyl group.
  • Impact : The additional nitrogen in the pyrazole ring enables hydrogen bonding, improving antiradical activity (e.g., DPPH scavenging). The target compound’s purely aromatic structure may exhibit weaker radical quenching but better thermal stability .

5-[(4-Tert-Butylphenoxy)Methyl]-4-Phenyl-4H-1,2,4-Triazole-3-Thiol

  • Structural Difference: Bulky tert-butylphenoxy group.
  • Impact: The tert-butyl group increases steric hindrance, reducing reactivity in corrosion inhibition but improving solubility in non-polar solvents. The target compound’s smaller methyl groups may facilitate tighter packing in polymeric matrices .

5-Benzyl-4-(4'-Methylphenyl)-4H-1,2,4-Triazole-3-Thiol (TTA)

  • Structural Difference : Benzyl group replaces one methylphenyl substituent.
  • Impact: Electrochemical studies show TTA undergoes irreversible oxidation to form disulfide derivatives. The target compound’s methyl groups may stabilize the oxidized state, altering redox potentials and dimerization pathways .

Comparative Data Table

Compound Name Substituents Key Properties/Activities Reference
5-(3-Methylphenyl)-4-(4-methylphenyl)-... 3-MePh, 4-MePh, -SH Moderate lipophilicity, corrosion inhibition
5-(4-Chlorophenyl)-4-(3-methylphenyl)-... 4-ClPh, 3-MePh, -SH Enhanced electrophilicity, bioactivity
Yucasin 4-ClPh, -SH Auxin biosynthesis inhibition
TRD 4-(MeS)Benzyl, -SH Superior corrosion inhibition
4-(4-Methoxyphenyl)-5-phenyl-... 4-OMePh, 5-Ph, -SH Antioxidant, antimicrobial activity
5-[(4-Tert-butylphenoxy)methyl]-4-phenyl-... 4-tert-BuPhOCH₂, -SH High solubility in non-polar solvents

Biological Activity

5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The chemical formula for this compound is C15H14N3SC_{15}H_{14}N_3S. It features a triazole ring substituted with methylphenyl groups, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl aldehydes with thiosemicarbazide followed by cyclization to form the triazole ring. Various methods have been reported in literature, including microwave-assisted synthesis and traditional reflux methods.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of triazole derivatives. For instance, a study evaluated various synthesized triazole compounds against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungi (e.g., Candida albicans, Aspergillus niger). The results indicated that many derivatives exhibited good to moderate antimicrobial activity.

CompoundZone of Inhibition (mm)E. coliS. aureusB. subtilisC. albicansA. niger
This compound7.506.807.103.905.002.10

This table summarizes the antimicrobial efficacy of the compound against various microorganisms .

Anticancer Activity

Research has also highlighted the anticancer properties of triazole derivatives. One study assessed the cytotoxicity of various compounds against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay. The findings suggested that certain derivatives showed significant cytotoxic effects against cancer cells while exhibiting low toxicity towards normal cells.

CompoundIC50 (µM)IGR39MDA-MB-231Panc-1
This compound45.0050.0055.00>100

This table illustrates the selectivity of the compound towards cancer cells compared to normal cells .

The biological activities of triazole derivatives are often attributed to their ability to interact with various biological targets within microorganisms and cancer cells. The presence of sulfur in the thiol group enhances their reactivity and binding affinity towards biological macromolecules.

Q & A

Q. What are the common synthetic routes for 5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol?

The compound is typically synthesized via cyclization of thiosemicarbazide intermediates under basic conditions. For example, thiocarbohydrazide reacts with substituted benzoyl chlorides to form thiosemicarbazides, which undergo cyclization under solvent-free heating (4–5 hours at 100–120°C) to yield the triazole-thiol core. Recrystallization in solvents like DMF or ethanol improves purity .

Q. What analytical techniques confirm the structure of this triazole-thiol derivative?

Key methods include:

  • 1H NMR spectroscopy for proton environment analysis (e.g., aromatic protons at δ 7.2–7.8 ppm, thiol proton at δ 13.5–14.0 ppm).
  • IR spectroscopy to identify the C=S stretch (~1,250 cm⁻¹) and N-H/N-C vibrations.
  • Elemental analysis to validate empirical formulas (e.g., C, H, N, S content).
  • X-ray crystallography for unambiguous confirmation of molecular geometry and hydrogen-bonding patterns .

Q. What pharmacological activities are reported for this compound?

Triazole-thiol derivatives exhibit antimicrobial, antifungal, and anti-tuberculosis activities. For instance, 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol showed concentration-dependent inhibition of M. bovis growth at 0.1–1.0% concentrations, suggesting potential as a tuberculostatic agent .

Q. How is purity assessed during synthesis?

Purity is monitored using TLC (silica gel plates, mobile phase: ethyl acetate/hexane) and quantified via HPLC (C18 column, UV detection at 254 nm). Melting point consistency (±2°C) also indicates purity .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Design of Experiments (DOE) can optimize temperature, solvent polarity, and catalyst loading. For example, solvent-free conditions reduce side reactions .
  • Microwave-assisted synthesis may accelerate cyclization (e.g., 30 minutes vs. 4 hours) .
  • Recrystallization in DMF/water mixtures removes unreacted starting materials .

Q. How to resolve ambiguities in molecular structure using crystallographic data?

  • Refine X-ray diffraction data with SHELXL , focusing on hydrogen-bonding networks (e.g., S-H···N interactions) and torsion angles to confirm substituent orientations.
  • Compare experimental bond lengths/angles with density functional theory (DFT) calculations to validate stereoelectronic effects .

Q. How to design assays to evaluate anti-mycobacterial mechanisms?

  • Minimum Inhibitory Concentration (MIC) assays using M. bovis cultures in egg-based media (pH 6.5–7.1, 37°C) .
  • Molecular docking against mycobacterial targets (e.g., InhA enzyme) to predict binding modes and structure-activity relationships (SAR) .

Q. How to address discrepancies between in silico toxicity predictions and experimental data?

  • Validate PASS online predictions with in vivo acute toxicity studies (rodent models, OECD guidelines).
  • Adjust computational models by incorporating bioavailability parameters (e.g., logP, solubility) to improve correlation with experimental LD₅₀ values .

Q. How to interpret conflicting cytotoxicity data across cell lines?

  • Perform metabolic profiling to identify cell-specific uptake mechanisms (e.g., efflux pumps).
  • Use synchrotron-based FTIR microscopy to map compound distribution in cellular compartments .

Methodological Guidance for Data Contradictions

Q. How to resolve contradictions in biological activity reports?

  • Standardize assay protocols (e.g., pH, temperature, inoculum size) to minimize variability .
  • Conduct meta-analyses of published data to identify confounding factors (e.g., substituent effects on bioactivity) .

Q. How to validate an HPLC method for quantifying this compound in complex matrices?

  • Establish linearity (R² > 0.999) across 0.1–100 µg/mL.
  • Determine LOD (0.05 µg/mL) and LOQ (0.2 µg/mL) via signal-to-noise ratios.
  • Assess inter-day precision (%RSD < 2.0) using spiked biological samples .

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